1-(2,5-Dimethylphenyl)propan-2-one
Overview
Description
1-(2,5-Dimethylphenyl)propan-2-one, also known as 2,5-dimethylphenylacetone, is an organic compound with the molecular formula C11H14O. It is a ketone that features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propan-2-one group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(CH3)2+CH3CH2COClAlCl3C6H3(CH3)2COCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2,5-dimethylbenzoic acid.
Reduction: 1-(2,5-dimethylphenyl)propan-2-ol.
Substitution: Halogenated derivatives such as 2,5-dimethylphenylchloroketone.
Scientific Research Applications
1-(2,5-Dimethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ketone group undergoes nucleophilic attack by hydride ions, leading to the formation of an alcohol. In electrophilic aromatic substitution, the methyl groups on the phenyl ring activate the ring towards electrophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups at different positions.
1-(3,5-Dimethylphenyl)propan-2-one: Methyl groups at the 3 and 5 positions.
1-(2,6-Dimethylphenyl)propan-2-one: Methyl groups at the 2 and 6 positions.
The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUPKZIPXSSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370127 | |
Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53291-89-7 | |
Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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